N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 510761-85-0
Cat. No.: VC15587608
Molecular Formula: C25H32N6O3
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510761-85-0 |
|---|---|
| Molecular Formula | C25H32N6O3 |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H32N6O3/c26-22-19(24(32)27-18-7-2-1-3-8-18)17-20-23(28-21-9-4-5-11-30(21)25(20)33)31(22)12-6-10-29-13-15-34-16-14-29/h4-5,9,11,17-18,26H,1-3,6-8,10,12-16H2,(H,27,32) |
| Standard InChI Key | VVCOPFMTXMMOIX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5 |
Introduction
N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique triazatricyclo framework. This compound includes a cyclohexyl group and a morpholine moiety, contributing to its distinctive chemical properties and potential biological activities. The presence of imino and oxo groups enhances its reactivity and interaction with biological targets.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The mechanism of action involves interactions with specific molecular targets within cells, such as enzymes or receptors. These interactions are facilitated by the compound's unique structure, allowing it to modulate the activity of these targets and lead to various biochemical outcomes.
Biological Activities and Potential Applications
Research indicates that N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibits significant biological activity due to its ability to interact effectively with molecular targets. This makes it a candidate for drug discovery and development, particularly in areas such as cancer or neurological disorders.
| Potential Application | Description |
|---|---|
| Cancer Treatment | Potential for inhibiting specific cancer-related enzymes |
| Neurological Disorders | May interact with receptors involved in neurological pathways |
| Drug Discovery | Offers a unique scaffold for designing new therapeutic agents |
Comparison with Similar Compounds
Similar compounds, such as N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, share structural similarities but differ in specific substituents. These differences can affect their biological activities and reactivity profiles.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Cyclohexyl, morpholine, imino, and oxo groups | Potential in cancer and neurological disorders |
| N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Similar structure with different alkyl chain length | Similar potential applications |
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